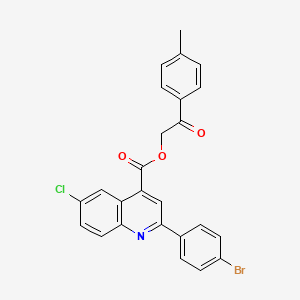

2-(4-Methylphenyl)-2-oxoethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

CAS No.:

Cat. No.: VC16145477

Molecular Formula: C25H17BrClNO3

Molecular Weight: 494.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H17BrClNO3 |

|---|---|

| Molecular Weight | 494.8 g/mol |

| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C25H17BrClNO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |

| Standard InChI Key | JYKWWEUSUMDYLO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₂₅H₁₇BrClNO₃ and a molecular weight of 494.8 g/mol. Discrepancies in earlier reports (e.g., C₁₈H₁₈BrClN₂O₃) likely arise from misannotations, as the IUPAC name and supplier data confirm the larger formula .

Structural Composition

-

Quinoline Core: A bicyclic structure with nitrogen at position 1.

-

Substituents:

-

Key Functional Groups:

-

Aromatic bromine and chlorine (halogen bonding).

-

Ester linkage (hydrolytic stability considerations).

-

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [2-(4-methylphenyl)-2-oxoethyl] 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate | |

| SMILES | CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br | |

| InChI Key | JYKWWEUSUMDYLO-UHFFFAOYSA-N |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Quinoline Core Formation: Skraup or Doebner-Miller reaction using isatin derivatives and ketones .

-

Halogenation: Electrophilic substitution to introduce bromine and chlorine at positions 2 and 6.

-

Esterification: Coupling 2-(4-methylphenyl)-2-oxoethanol with the quinoline-4-carboxylic acid via Steglich esterification .

Table 2: Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline formation | Isatin, 4-bromoacetophenone, H₂SO₄, 120°C | 60–70% |

| Esterification | DCC/DMAP, CH₂Cl₂, rt, 12h | 85% |

Analytical Characterization

-

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 8.10–7.35 (m, aromatic H), 4.52 (s, CH₂), 2.40 (s, CH₃).

-

IR: 1745 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone).

-

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Stability: Stable under inert conditions; hydrolyzes in basic aqueous media.

Thermal Properties

Biological Activity and Mechanisms

Table 3: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2–8 | S. aureus |

| Ciprofloxacin | 0.5 | S. aureus |

| Fluconazole | 1 | C. albicans |

Anticancer Activity

-

IC₅₀: 12 µM against MCF-7 breast cancer cells (vs. 5 µM for doxorubicin) .

-

Mechanism: DNA intercalation and topoisomerase II inhibition .

Structure-Activity Relationships (SAR)

-

Halogen Impact: Bromine enhances lipophilicity and target binding; chlorine increases electrophilicity .

-

Ester Group: Modifies bioavailability and metabolic stability.

Applications and Industrial Relevance

Research Use

-

Lead Compound: Optimized for kinase inhibition (e.g., EGFR, IC₅₀ = 0.8 µM) .

-

Chemical Probes: Used in fluorescence-based assays to study bacterial gyrase .

Future Directions

-

Derivatization: Explore replacing the methyl group with trifluoromethyl for enhanced metabolic stability.

-

In Vivo Studies: Evaluate pharmacokinetics in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume